(2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid

Catalog No.
S3330645
CAS No.
53616-18-5
M.F
C11H8F3NO3
M. Wt
259.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but...

CAS Number

53616-18-5

Product Name

(2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid

IUPAC Name

(Z)-4-oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid

Molecular Formula

C11H8F3NO3

Molecular Weight

259.18 g/mol

InChI

InChI=1S/C11H8F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h1-6H,(H,15,16)(H,17,18)/b5-4-

InChI Key

XHTHMZFBLNIKJC-PLNGDYQASA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(F)(F)F

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/C=C\C(=O)O)C(F)(F)F

(2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid, with the Chemical Abstracts Service number 53616-18-5, is an organic compound characterized by a complex structure that includes a butenoic acid moiety and a trifluoromethyl-substituted phenyl group. Its molecular formula is C₁₁H₈F₃NO₃, and it features a carbonyl group and an amino group, which contribute to its chemical reactivity and biological activity. The compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural properties.

  • The alpha,beta-unsaturated carboxylic acid moiety might interact with enzymes or other biomolecules through Michael addition or other mechanisms.
  • The amine group could participate in hydrogen bonding with other molecules or form ionic interactions depending on the surrounding pH.
  • Potential skin and eye irritation due to the presence of the amine group.
  • Possible respiratory irritation if inhaled as dust or vapor.
  • The trifluoromethyl group might enhance some of these hazards compared to non-fluorinated analogues [].

Medicinal Chemistry

Research suggests that this molecule may possess antimicrobial activity, potentially effective against various bacterial and fungal strains. Studies have shown its ability to inhibit the growth of specific bacteria, including Staphylococcus aureus and Escherichia coli [1]. Further investigations are underway to explore its potential as a novel antimicrobial agent.

Source

[1] Jung, M. K., et al. (2005). Synthesis and antibacterial activity of novel enaminones derived from α,β-unsaturated carbonyl compounds. European Journal of Medicinal Chemistry, 40(11), 1235-1242.

Organic Synthesis

The unique structure of (2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid makes it an interesting building block for organic synthesis. Researchers are exploring its potential as a precursor for the synthesis of more complex molecules with diverse functionalities.

Studies have demonstrated its use in the preparation of heterocyclic compounds, which are essential building blocks in various drugs and functional materials [2].

Source

[2] Xu, X., et al. (2012). Synthesis of novel trifluoromethyl-substituted 2,3-dihydro-1H-pyrazoles and their preliminary biological evaluation. Bioorganic & Medicinal Chemistry Letters, 22(1), 320-324.

Material Science

The specific properties of (2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid, such as its aromatic character and the presence of electron-withdrawing groups, make it a potential candidate for the development of novel functional materials.

Research is ongoing to explore its potential applications in areas like organic electronics and the development of molecular sensors [3, 4].

Source

[3] Zhao, Y., et al. (2016). Design and synthesis of novel trifluoromethyl-substituted diketopyrrolopyrroles for organic field-effect transistors. Journal of Materials Chemistry C, 4(22), 5227-5233.

Typical of α,β-unsaturated carbonyl compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of adducts.
  • Michael Addition: The compound can act as an electrophile in Michael addition reactions with suitable nucleophiles.
  • Condensation Reactions: It can participate in condensation reactions to form more complex structures, particularly when combined with amines or alcohols.

These reactions highlight the compound's versatility in synthetic organic chemistry.

(2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid exhibits significant biological activity, particularly as an antimicrobial agent. Studies have shown that derivatives of this compound demonstrate:

  • Antibacterial Properties: Effective against various bacterial strains, making it a candidate for developing new antibiotics.
  • Antifungal Activity: Inhibitory effects on fungal pathogens have been documented.
  • Cytotoxic Effects: Potential applications in cancer therapy due to its cytotoxicity against tumor cells .

The compound's mechanism of action is primarily linked to its ability to interact with DNA and other cellular components.

Several synthesis methods have been reported for (2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid:

  • Condensation Reactions: Utilizing appropriate aldehydes or ketones with amino compounds to form the desired structure.
  • Metal-Catalyzed Reactions: Transition metal complexes can facilitate the synthesis of this compound through various catalytic pathways .
  • Asymmetric Synthesis: Techniques involving chiral catalysts have been explored to produce enantiomerically pure forms of the compound .

These methods underline the compound's synthetic accessibility and versatility.

The applications of (2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid are diverse:

  • Pharmaceutical Development: As a precursor in the synthesis of antimicrobial agents and potential anticancer drugs.
  • Material Science: Used in creating luminescent molecular crystals, which have implications in optoelectronics .
  • Agricultural Chemistry: Investigated for its insecticidal properties, contributing to pest management strategies.

Interaction studies reveal that (2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid can form complexes with various transition metal ions such as manganese, cobalt, nickel, and copper. These complexes exhibit unique structural and magnetic properties, enhancing their potential applications in catalysis and materials science .

Several compounds share structural similarities with (2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acidC₁₂H₁₀F₃NO₃Methyl substitution enhances lipophilicity
4-amino-N-(3-trifluoromethylphenyl)butanamideC₁₂H₁₄F₃N₃ODifferent functional groups affecting biological activity
5-trifluoromethylisothiazole derivativesVariesDifferent heterocyclic structure with potential antimicrobial properties

The uniqueness of (2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid lies in its specific trifluoromethyl substitution, which significantly influences its biological activity and chemical reactivity compared to similar compounds.

Novel Synthetic Routes for (2Z)-4-Oxo-4-{[3-(Trifluoromethyl)Phenyl]Amino}But-2-Enoic Acid

The synthesis of (2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid typically begins with the condensation of α,β-unsaturated carbonyl precursors with aryl amines. A notable method involves the reaction of β-chlorovinyl-β-trifluoromethyl ketones with primary amines, such as 3-(trifluoromethyl)aniline, under mild conditions. This approach leverages the electrophilic nature of the β-chlorovinyl group, facilitating regioselective nucleophilic attack by the amine to form the enaminone core.

An alternative route employs (E)-4-aryl-4-oxo-but-2-enoic acids as starting materials. These intermediates undergo Michael addition with amines in ethanol at 40–50°C, followed by acid-catalyzed cyclization to yield the target compound. Optimized procedures report yields exceeding 70% when using stoichiometric ratios of amine to carbonyl precursor.

Table 1: Comparative Analysis of Synthetic Routes

Starting MaterialReagent/ConditionsYield (%)Stereoselectivity
β-Chlorovinyl ketone 3-(Trifluoromethyl)aniline, THF, rt41–77Moderate
(E)-4-Aryl-4-oxo-but-2-enoic acid Ethanol, 40–50°C, 4 h68–72High

Catalytic Systems for Stereoselective Formation of α,β-Unsaturated Enaminones

Stereocontrol in enaminone synthesis remains a critical challenge. Recent breakthroughs utilize biocatalytic cascades combining ene-reductases (EReds) and imine reductases (IReds) to achieve dual stereogenic centers. For instance, EReds selectively reduce α,β-unsaturated ketones to chiral intermediates, which IReds subsequently aminate with high enantiomeric excess (>95%).

Organocatalytic systems also play a role. Diarylprolinol ethers facilitate HOMO activation of enamines, enabling asymmetric induction during electrophilic attack. Acid additives, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), enhance reaction rates and stereoselectivity by stabilizing transition states.

Solvent-Free Approaches in Multi-Step Convergent Syntheses

Traditional syntheses of enaminones rely on polar aprotic solvents like tetrahydrofuran (THF) or ethanol. However, emerging solvent-free protocols reduce environmental impact. For example, mechanochemical grinding of β-chlorovinyl ketones with amines in ball mills achieves comparable yields (65–70%) to solution-phase methods while eliminating solvent waste. These approaches are particularly advantageous for large-scale production, though reaction times may increase due to diffusion limitations.

Microwave-Assisted Cyclocondensation Strategies

Microwave irradiation significantly accelerates cyclocondensation steps. In one optimized protocol, a mixture of 4-oxo-4-phenylbut-2-enoic acid and 3-(trifluoromethyl)aniline undergoes microwave-assisted heating at 120°C for 15 minutes, achieving 85% conversion. This method reduces side reactions, such as oligomerization, by minimizing thermal degradation.

Table 2: Microwave vs. Conventional Heating

ParameterMicrowave-AssistedConventional Heating
Reaction Time15 min4 h
Yield (%)8572
Purity (HPLC)98%95%

Conformational Studies via X-Ray Diffraction Analysis

Single-crystal X-ray diffraction studies of (2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid reveal a planar geometry stabilized by intramolecular hydrogen bonding between the carbonyl oxygen (O1) and the amide hydrogen (N1–H1). The trifluoromethyl group adopts a meta orientation relative to the amino substituent on the phenyl ring, creating a steric environment that minimizes torsional strain. Key bond lengths include:

  • C1–O1 (carbonyl): 1.221 Å
  • C2–C3 (double bond): 1.342 Å
  • C4–N1 (amide): 1.332 Å

The crystal lattice exhibits a monoclinic system (P2₁/c) with unit cell parameters *a = 8.42 Å, b = 11.57 Å, c = 14.89 Å, and β = 96.7°. Intermolecular hydrogen bonds between the carboxylic acid group (O3–H3) and adjacent carbonyl oxygen (O2) form infinite chains along the b-axis, contributing to thermal stability [4].

Table 1: Selected crystallographic parameters

ParameterValue
Space groupP2₁/c
a (Å)8.42
b (Å)11.57
c (Å)14.89
β (°)96.7
V (ų)1432.1

Quantum Mechanical Investigations of Electron Delocalization Patterns

Density functional theory (DFT) calculations at the ωB97X-D/6-311++G(d,p) level demonstrate significant electron delocalization across the conjugated π-system. The highest occupied molecular orbital (HOMO) localizes on the enoic acid moiety (energy: −6.32 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the trifluoromethylphenyl group (energy: −1.87 eV), indicating charge-transfer potential. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between:

  • The lone pair of O1 and the antibonding orbital of C2–C3 (stabilization energy: 28.5 kcal/mol)
  • The σ-bond of C–F and the σ*-bond of C–C in the trifluoromethyl group (stabilization energy: 12.3 kcal/mol)

The trifluoromethyl group induces a −I effect, reducing electron density at the phenyl ring by 0.17 e (Mulliken charges). This polarizes the amide linkage, enhancing hydrogen-bond acceptor capacity [4].

Non-Covalent Interaction Profiling through Hirshfeld Surface Analysis

Hirshfeld surfaces mapped with CrystalExplorer quantify intermolecular contacts:

  • O–H···O hydrogen bonds: 34% of surface contacts (distance range: 1.82–2.11 Å)
  • C–H···F interactions: 22% (distance: 2.43 Å)
  • π–π stacking: 18% (centroid distance: 3.67 Å)

Fingerprint plots reveal that H···H contacts (26%) dominate van der Waals interactions. The trifluoromethyl group participates in Type-I F···F contacts (3.12 Å), contributing to layered packing along the ac-plane [4].

Table 2: Hirshfeld surface interaction percentages

Interaction TypeContribution (%)
O–H···O34
C–H···F22
π–π18
H–H26

XLogP3

2.3

Dates

Modify: 2023-08-19

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